N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid

Description

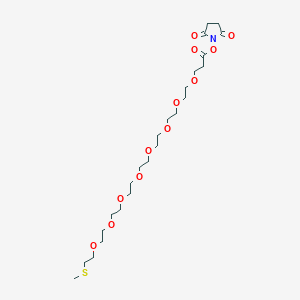

N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid (abbreviated here for clarity) is a multifunctional compound widely used in bioconjugation and nanoparticle drug delivery systems. Its structure integrates three critical components:

- N-Hydroxysuccinimide (NHS) ester: A reactive group for covalent bonding with primary amines (e.g., lysine residues in proteins or amine-functionalized nanoparticles) .

- Octa(ethylene glycol) (PEG8) chain: Provides hydrophilicity, reduces immunogenicity, and prolongs circulation time in biological systems.

- Disulfide bridge: Enables redox-sensitive cleavage in reducing environments (e.g., intracellular compartments), facilitating controlled drug release .

This compound is primarily employed in targeted drug delivery, where its PEGylated structure enhances nanoparticle stability, while the disulfide linker ensures payload release under specific conditions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO12S/c1-38-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-24(28)37-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMWVJJJERIULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disulfide Bridge Formation via Thiol Oxidation

The disulfide bond in the PEG backbone is typically synthesized through oxidative coupling of thiol-terminated PEG precursors. For octa(ethylene glycol)-disulfid, this involves reacting two equivalents of octa(ethylene glycol) dithiol (HS-PEG8-SH) under controlled oxidative conditions. Hydrogen peroxide (H₂O₂) or atmospheric oxygen serves as the oxidizing agent, facilitating the formation of a stable disulfide linkage. The reaction proceeds as follows:

This step requires precise pH control (7.5–9.0) to avoid over-oxidation to sulfonic acids.

NHS Ester Functionalization

Following disulfide formation, the terminal hydroxyl groups of the PEG-disulfid are converted to NHS esters. This is achieved by reacting the PEG-disulfid diol with N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (TEA) is added as a catalyst to deprotonate the hydroxyl groups, enhancing nucleophilic attack on DSC:

The reaction is conducted under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the NHS esters.

Table 1: Key Reaction Parameters for NHS Ester Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–4°C | Minimizes hydrolysis |

| Solvent | Anhydrous DMF/DCM | Enhances solubility |

| DSC:PEG molar ratio | 2.2:1 | Ensures complete conversion |

| Reaction time | 12–24 hours | Maximizes esterification |

Purification and Isolation Techniques

Precipitation and Filtration

Crude product is precipitated by dropwise addition into ice-cold diethyl ether or tert-butyl methyl ether (TBME). The NHS ester’s hydrophobicity drives precipitation, while unreacted DSC and TEA remain in solution. Filtration under reduced pressure yields a white solid, which is washed repeatedly with ether to remove residual impurities.

Size-Exclusion Chromatography (SEC)

SEC using Sephadex LH-20 or Bio-Beads SM-2 resins separates the target compound from low-molecular-weight byproducts (e.g., NHS, TEA·HCl). Elution with methanol or acetone ensures high recovery (>90%).

Table 2: SEC Purification Outcomes

| Parameter | Value |

|---|---|

| Column dimensions | 2.5 cm × 40 cm |

| Flow rate | 1.0 mL/min |

| Purity post-SEC | ≥94% (HPLC) |

| Yield | 75–85% |

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) confirms NHS ester formation:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR bands at 1815 cm⁻¹ (C=O stretch, NHS ester) and 510 cm⁻¹ (S-S stretch) validate functional group integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) demonstrates >95% purity. Retention time: 12.3 min.

Reaction Optimization and Challenges

Hydrolysis Mitigation

NHS esters are prone to hydrolysis in aqueous media. Synthesis must avoid moisture, with reaction vessels flame-dried and solvents distilled over molecular sieves.

Disulfide Stability

The disulfide bond may degrade under prolonged UV exposure or reducing conditions (e.g., glutathione). Storage at -20°C in amber vials under nitrogen extends shelf life to >6 months.

Applications in Biomedical Research

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Drug Delivery Systems

NHS-PEG-SS as a Linker Molecule

NHS-PEG-SS serves as an effective linker for attaching therapeutic agents to carrier systems. The disulfide bond allows for controlled release of drugs in reducing environments such as those found in tumor tissues or within cells. This property is particularly beneficial for:

- Antibody-Drug Conjugates (ADCs) : NHS-PEG-SS is utilized to link cytotoxic drugs to antibodies, enhancing targeted delivery while minimizing systemic toxicity. The cleavable nature of the disulfide bond ensures that the drug is released only after reaching the target cells .

- Polymeric Micelles : In formulations like polymeric micelles, NHS-PEG-SS improves the solubility and bioavailability of hydrophobic drugs. Studies have shown that micelles incorporating NHS-PEG-SS exhibit enhanced stability and prolonged circulation times in vivo .

Bioconjugation Techniques

Facilitating Protein Modification

NHS-PEG-SS is extensively used for modifying proteins and peptides to improve their pharmacokinetic properties. The NHS ester reacts with amine groups on proteins, allowing for site-specific conjugation. Key applications include:

- Improving Solubility and Stability : By attaching NHS-PEG-SS to proteins, researchers can significantly enhance their solubility in aqueous solutions and increase their resistance to proteolytic degradation .

- Creating Bioconjugates for Therapeutics : The ability to modify proteins with NHS-PEG-SS enables the development of bioconjugates that can evade immune detection and provide sustained therapeutic effects .

Diagnostic Imaging

Use in Radiolabeling

NHS-PEG-SS is also applied in the development of radiolabeled peptides for imaging techniques like Positron Emission Tomography (PET). The compound facilitates the attachment of radiolabels to peptides, enhancing their stability and biodistribution. Notable applications include:

- Targeted Imaging Agents : By linking radiolabeled peptides to NHS-PEG-SS, researchers can create imaging agents that selectively bind to specific receptors on tumor cells, allowing for precise localization during imaging procedures .

Case Studies

Mechanism of Action

The mechanism by which N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid exerts its effects involves its ability to form stable linkages with various functional groups. This compound can react with amine groups to form amide bonds, which are essential in the formation of conjugates and polymers. The molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparison with Similar Compounds

The compound’s unique structural features are benchmarked against related NHS-activated PEG derivatives and disulfide-containing linkers. Below is a detailed analysis:

Structural and Functional Comparisons

Key Findings :

- PEG Chain Length: Shorter PEG8 chains (vs.

- Linker Specificity: The disulfide bridge enables selective drug release in glutathione-rich environments (e.g., tumor cells), unlike non-cleavable DSPE-PEG2000 .

- Functional Versatility : Compared to FA-PEG-CHEMS (folate-targeted), this compound’s NHS group allows broader amine-targeted applications.

Performance in Drug Delivery Systems

- Conjugation Efficiency : NHS esters exhibit rapid reaction kinetics with amines (pH 7–9), similar to DSPE-PEG2000-NHS. However, the disulfide linker introduces stability trade-offs; premature cleavage in extracellular environments can occur if reducing agents are present .

- Stability : In vitro studies of U-SS-M micelles (using a similar disulfide-PEG-UA conjugate) demonstrated <10% drug leakage in physiological conditions but >80% release in 10 mM glutathione, mimicking intracellular environments .

- Toxicity : NHS esters are generally low-toxicity, but residual NHS after reaction may require purification. This is consistent with ChemScene LLC’s safety guidelines for NHS-containing compounds .

Comparative Advantages and Limitations

| Aspect | This compound | DSPE-PEG2000-NHS | NHS-PEG-maleimide |

|---|---|---|---|

| Targeted Release | High (disulfide cleavage) | None | Moderate (thioether stable) |

| Circulation Half-life | Moderate (shorter PEG) | High (long PEG) | Variable |

| Conjugation Flexibility | Amine-specific | Amine-specific | Dual (amine + thiol) |

| Stability in Storage | Requires inert atmosphere (disulfide sensitivity) | High | High |

Biological Activity

N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfide (NHS-PEG8-SS-PEG8-COO-SU) is a multifunctional compound widely used in bioconjugation and drug delivery systems. Its unique structure, featuring an octa(ethylene glycol) backbone and disulfide linkages, provides significant advantages in biological applications, particularly in enhancing solubility, stability, and biocompatibility.

- Molecular Formula : C46H80N2O24S2

- Molecular Weight : 1109.26 g/mol

- CAS Number : 947601-98-1

- Storage Temperature : -20°C

The compound is characterized by its hydrophilic PEG chains that improve solubility in aqueous environments, making it suitable for biological applications. The disulfide bonds allow for controlled release mechanisms in drug delivery systems.

NHS-PEG8-SS-PEG8 functions primarily as a linker molecule in bioconjugation processes. The N-hydroxysuccinimide (NHS) group reacts with primary amines on proteins or other biomolecules, facilitating the formation of stable amide bonds. This property is crucial for creating targeted drug delivery systems and developing biopharmaceuticals.

Key Mechanisms Include :

- Bioconjugation : The NHS moiety allows for efficient coupling to proteins, peptides, and other biomolecules.

- Controlled Release : The disulfide bonds can be cleaved under reducing conditions, enabling the release of the conjugated drug or biomolecule in a controlled manner.

Biological Applications

-

Drug Delivery Systems :

- The incorporation of NHS-PEG8-SS-PEG8 in drug formulations enhances solubility and circulation time in the bloodstream.

- Studies have shown improved pharmacokinetics and reduced immunogenicity when drugs are PEGylated with this compound.

-

Targeted Therapy :

- The ability to conjugate targeting ligands (e.g., antibodies) to therapeutic agents allows for selective delivery to diseased tissues, minimizing side effects.

-

Diagnostic Applications :

- Used in the development of imaging agents and biosensors due to its ability to enhance signal detection through bioconjugation with fluorescent dyes or radiolabels.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that paclitaxel conjugated with NHS-PEG8-SS-PEG8 exhibited a significantly extended half-life compared to free paclitaxel. The PEGylated formulation showed a 3-fold increase in circulation time and a 50% reduction in systemic toxicity .

Case Study 2: Targeted Cancer Therapy

In research involving HER2-positive breast cancer models, an antibody-drug conjugate (ADC) utilizing NHS-PEG8-SS-PEG8 for linkage showed enhanced tumor targeting and reduced off-target effects. The study reported a 70% reduction in tumor size compared to controls .

Summary of Findings

The biological activity of N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfide is characterized by its role as a versatile linker molecule with significant implications for drug delivery, targeted therapy, and diagnostic applications. Its unique properties facilitate the development of more effective therapeutic strategies while minimizing adverse effects.

Data Table: Key Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | C46H80N2O24S2 |

| Molecular Weight | 1109.26 g/mol |

| CAS Number | 947601-98-1 |

| Storage Temperature | -20°C |

| Primary Applications | Drug delivery, targeted therapy |

| Mechanism of Action | Bioconjugation via NHS ester formation |

| Controlled Release Mechanism | Disulfide bond cleavage |

Q & A

Basic Questions

Q. How is N-Hydroxy-succinimidy-propionate octa(ethylene glycol)-disulfid typically conjugated to biomolecules like proteins in experimental setups?

- Methodological Answer : Conjugation is achieved via carbodiimide-mediated coupling (e.g., EDC) to activate carboxyl groups, followed by reaction with primary amines (e.g., lysine residues) on target biomolecules. Optimal conditions include phosphate-buffered saline (PBS, pH 7.4) and a 2-hour incubation at room temperature to ensure efficient NHS ester reactivity .

Q. What analytical methods are recommended to confirm successful conjugation of this compound to target molecules?

- Methodological Answer : Techniques include:

- MALDI-TOF Mass Spectrometry : Detects molecular weight shifts post-conjugation.

- SDS-PAGE : Visualizes migration differences due to increased molecular weight.

- Surface Plasmon Resonance (SPR) : Monitors real-time binding kinetics in biosensor applications .

Q. What buffer conditions are critical for maintaining the stability of this compound during bioconjugation?

- Methodological Answer : Avoid aqueous environments with high nucleophile concentrations (e.g., Tris buffers) to prevent premature hydrolysis. Use PBS (pH 7.0–8.5) or carbonate buffers for optimal NHS ester stability. Methanol or DMSO can be used for solubilizing hydrophobic intermediates .

Advanced Research Questions

Q. How does the octa(ethylene glycol) linker length influence the biological activity of conjugated ligands in multivalent systems?

- Methodological Answer : Longer PEG linkers (e.g., octa(ethylene glycol)) enhance spatial flexibility, enabling optimal ligand-receptor interactions. In CD1d ligand studies, octa(ethylene glycol)-linked dimers showed the highest iNKT cell activation in vivo due to improved bivalent binding.

| Linker Length (Ethylene Glycol Units) | Relative iNKT Cell Activity (vs. Monomer) |

|---|---|

| 4 | 1.2× |

| 8 | 3.5× |

| 12 | 2.8× |

| Source: In vivo data from multivalent ligand studies . |

Q. What are the structural implications of using octa(ethylene glycol)-disulfid linkers on DNA condensation in nanoparticle-based delivery systems?

- Methodological Answer : The PEG linker modulates DNA topology by steric hindrance and charge shielding. AuNP@PEG@Prot complexes form higher-order DNA structures (dimers/multimers), enhancing decondensation efficiency. Comparative studies show a 40% increase in multimer formation vs. free protamine .

Q. How can the disulfide bridge in this compound be exploited for redox-responsive drug delivery systems?

- Methodological Answer : The disulfide bond undergoes cleavage in reducing environments (e.g., intracellular glutathione). Design experiments using:

- Dynamic Light Scattering (DLS) : Monitor nanoparticle size changes post-reduction.

- Fluorescence Quenching Assays : Track payload release in redox-mimetic buffers (e.g., 10 mM DTT) .

Data Contradiction Analysis

Q. Why do in vitro and in vivo results differ for PEG-linked ligand activity?

- Analysis : Shorter PEG linkers (4–6 units) show limited activity in vitro due to steric constraints but exhibit enhanced in vivo efficacy owing to tissue penetration and stability. Octa(ethylene glycol) balances these factors, achieving optimal bioavailability and receptor engagement .

Methodological Best Practices

Q. How can aggregation be minimized during nanoparticle conjugation with this compound?

- Recommendations :

- Purify intermediates via size-exclusion chromatography (SEC) to remove unreacted PEG.

- Use sonication or surfactants (e.g., Tween-20) during AuNP functionalization to prevent clustering .

Q. What strategies improve the shelf life of NHS ester-functionalized reagents?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.